2,2,2-Trifluoroethan(ol-d)

Catalog No.
S763531
CAS No.
77568-66-2
M.F
C2H3F3O
M. Wt
101.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethan(ol-d)

CAS Number

77568-66-2

Product Name

2,2,2-Trifluoroethan(ol-d)

IUPAC Name

2-deuteriooxy-1,1,1-trifluoroethane

Molecular Formula

C2H3F3O

Molecular Weight

101.05 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D

InChI Key

RHQDFWAXVIIEBN-RAMDWTOOSA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]OCC(F)(F)F

Application in NMR Spectroscopy

The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].

Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].

Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:

  • Studying protein structure and dynamics: Researchers can use 2,2,2-Trifluoroethan(ol-d) as a solvent or co-solvent to study protein structure and dynamics by NMR. The elimination of the hydroxyl proton signal allows for a clearer observation of the protein's backbone amide protons, which are crucial for determining protein folding and interactions [].
  • Investigating biomolecular interactions: In studies of interactions between biomolecules like proteins and DNA, 2,2,2-Trifluoroethan(ol-d) can be used to selectively suppress the water signal, which often dominates the NMR spectrum. This allows researchers to focus on the signals from the interacting biomolecules, providing valuable insights into binding mechanisms [].
  • Metabolite analysis: Deuterated solvents like 2,2,2-Trifluoroethan(ol-d) play a crucial role in metabolomics, the study of small molecules within cells or organisms. By eliminating the interference from the solvent's proton signal, researchers can more accurately identify and quantify metabolites present in complex biological samples [].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

2,2,2-Trifluoroethan(ol-d)

Dates

Modify: 2023-08-15

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